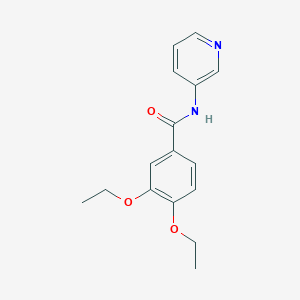
3,4-diethoxy-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-diethoxy-N-3-pyridinylbenzamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become the most common active ingredient in insect repellents worldwide. DEET is a colorless and odorless liquid that is effective against a wide range of insects, including mosquitoes, ticks, and fleas.
作用机制
The exact mechanism of action of 3,4-diethoxy-N-3-pyridinylbenzamide is not fully understood, but it is believed to work by interfering with the insect's olfactory system. 3,4-diethoxy-N-3-pyridinylbenzamide has been shown to inhibit the activity of odorant receptors in mosquitoes, which reduces their ability to locate and bite humans. 3,4-diethoxy-N-3-pyridinylbenzamide may also interfere with the insect's ability to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects:
3,4-diethoxy-N-3-pyridinylbenzamide has been shown to have low toxicity in mammals, including humans. It is rapidly absorbed through the skin and metabolized in the liver to form inactive metabolites. 3,4-diethoxy-N-3-pyridinylbenzamide has been shown to have no significant effects on the nervous system, cardiovascular system, or reproductive system in humans. However, some studies have suggested that 3,4-diethoxy-N-3-pyridinylbenzamide may have a mild irritant effect on the skin and eyes.
实验室实验的优点和局限性
3,4-diethoxy-N-3-pyridinylbenzamide is a valuable tool for researchers studying the behavior and physiology of insects. It is effective against a wide range of insects and can be used in a variety of experimental settings. However, 3,4-diethoxy-N-3-pyridinylbenzamide has some limitations for lab experiments. It is volatile and can evaporate quickly, which can make it difficult to maintain a consistent concentration in experimental setups. 3,4-diethoxy-N-3-pyridinylbenzamide can also have a mild irritant effect on the skin and eyes, which can be a concern for researchers working with large quantities of the compound.
未来方向
There are several potential future directions for research on 3,4-diethoxy-N-3-pyridinylbenzamide. One area of interest is the development of more effective and longer-lasting insect repellents. Researchers are also exploring the use of 3,4-diethoxy-N-3-pyridinylbenzamide in combination with other insect repellents to enhance its effectiveness. Another area of interest is the potential use of 3,4-diethoxy-N-3-pyridinylbenzamide in the control of insect-borne diseases, such as malaria and Zika virus. Finally, researchers are exploring the potential use of 3,4-diethoxy-N-3-pyridinylbenzamide in the development of new insecticides that are more environmentally friendly and less toxic than current insecticides.
合成方法
3,4-diethoxy-N-3-pyridinylbenzamide is synthesized through a multi-step process that involves the reaction of 3-pyridinecarboxylic acid with ethyl orthoformate to form 3-pyridinecarboxylic acid ethyl ester. This intermediate is then reacted with 3,4-diethoxybenzoyl chloride to form 3,4-diethoxy-N-3-pyridinylbenzamide. The final product is purified through recrystallization and is obtained as a white crystalline solid.
科学研究应用
3,4-diethoxy-N-3-pyridinylbenzamide has been extensively studied for its insect repellent properties. It is used in a variety of applications, including personal insect repellents, agricultural insecticides, and military insect repellents. 3,4-diethoxy-N-3-pyridinylbenzamide is also used in laboratory experiments to study the behavior and physiology of insects. It is a valuable tool for researchers studying the transmission of insect-borne diseases, such as malaria and Zika virus.
属性
IUPAC Name |
3,4-diethoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-14-8-7-12(10-15(14)21-4-2)16(19)18-13-6-5-9-17-11-13/h5-11H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMASNMDHGVPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)
![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)

![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)
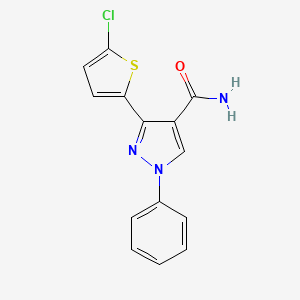
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)
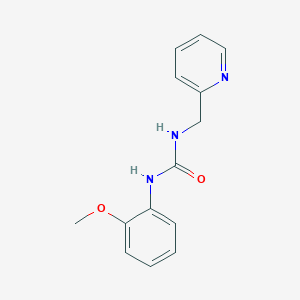
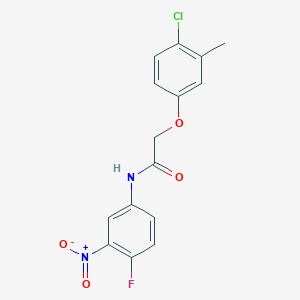
![4-{[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B5841906.png)
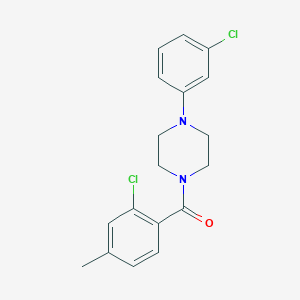
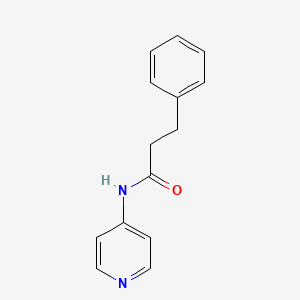
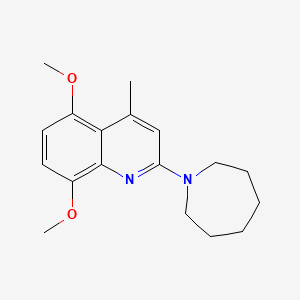
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5841946.png)
